1-Boc-4-ethoxycarbonyl piperazine
Overview
Description
1-Boc-4-ethoxycarbonyl piperazine is a chemical compound with the molecular formula C18H26N2O4. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxycarbonyl group attached to the piperazine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-ethoxycarbonyl piperazine can be synthesized through a multi-step process involving the protection of piperazine and subsequent functionalization. One common method involves the reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. The resulting 1-Boc-piperazine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-ethoxycarbonyl piperazine undergoes various chemical reactions, including:
Substitution Reactions: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic reagents.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form arylpiperazine derivatives.
Common Reagents and Conditions:
Nucleophilic Reagents: Such as amines and thiols for substitution reactions.
Acidic Conditions: Such as trifluoroacetic acid for Boc deprotection.
Palladium Catalysts: For coupling reactions with aryl halides.
Major Products:
Substituted Piperazines: Formed through nucleophilic substitution.
Free Amines: Obtained after Boc deprotection.
Aryl Piperazines: Resulting from coupling reactions.
Scientific Research Applications
1-Boc-4-ethoxycarbonyl piperazine is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the development of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic applications, particularly in the design of drugs targeting neurological and psychiatric disorders.
Industry: Employed in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of 1-Boc-4-ethoxycarbonyl piperazine depends on its specific application. In pharmaceutical research, it acts as a precursor to biologically active compounds that interact with molecular targets such as enzymes and receptors. The Boc protecting group provides stability during synthetic transformations, while the ethoxycarbonyl group can be modified to introduce various functionalities .
Comparison with Similar Compounds
1-Boc-4-(3-ethoxycarbonyl)phenyl piperazine: Similar in structure but with a phenyl group attached to the piperazine ring.
1-tert-Butoxycarbonyl-4-(3-ethylbenzoate)piperazine: Another derivative with an ethylbenzoate group instead of ethoxycarbonyl
Uniqueness: 1-Boc-4-ethoxycarbonyl piperazine is unique due to its specific combination of Boc and ethoxycarbonyl groups, which provide distinct reactivity and stability.
Properties
IUPAC Name |
4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)13-6-8-14(9-7-13)11(16)18-12(2,3)4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOGYJOCBHEODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725052 | |
Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219509-82-7 | |
Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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